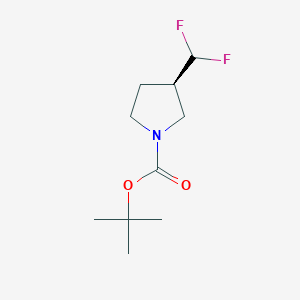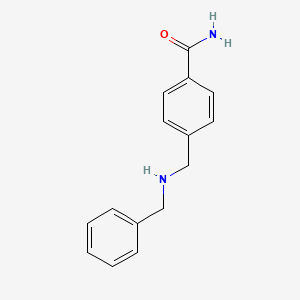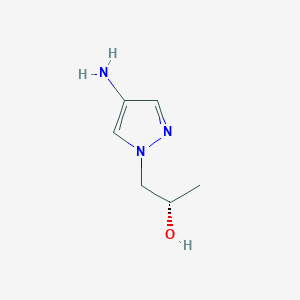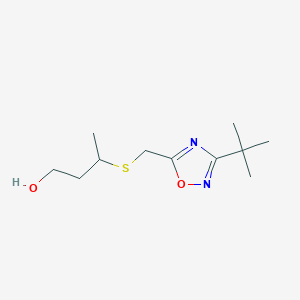![molecular formula C11H16BrNZn B14889364 2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
2-[(Diethylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for forming carbon-carbon bonds. The presence of the diethylamino group enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]phenylzinc bromide typically involves the reaction of a phenyl bromide derivative with diethylaminomethylzinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of Diethylaminomethylzinc Bromide: This intermediate is prepared by reacting diethylamine with zinc bromide in THF.
Formation of this compound: The intermediate is then reacted with a phenyl bromide derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pressure, within optimal ranges.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is a key reagent in the Negishi coupling reaction, which involves the formation of carbon-carbon bonds between organic halides and organozinc compounds.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, organic halides, and THF as the solvent.
Conditions: The reactions are typically carried out under an inert atmosphere, at temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions are biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-[(Diethylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with an organic halide in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. The diethylamino group stabilizes the organozinc species, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[(Diethylamino)methyl]phenylzinc bromide offers enhanced stability and reactivity due to the presence of the diethylamino group. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C11H16BrNZn |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
bromozinc(1+);N-ethyl-N-(phenylmethyl)ethanamine |
InChI |
InChI=1S/C11H16N.BrH.Zn/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-8H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GRDLYVGGTRLOIC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)CC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)


![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)





![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)



![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
